![molecular formula C8H6N2O3 B3350259 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione CAS No. 26413-69-4](/img/structure/B3350259.png)
4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione
Overview
Description
4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione, commonly known as HPPD, is a chemical compound that belongs to the family of pyrrolopyridines. It is widely used in scientific research for its unique properties and potential applications in various fields. In
Mechanism of Action
The mechanism of action of HPPD is not fully understood. However, it is believed that it works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone and tocopherols. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to cell death.
Biochemical and Physiological Effects:
HPPD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HPPD inhibits the growth of cancer cells and reduces inflammation. It has also been shown to have antioxidant properties and to protect against oxidative stress. In vivo studies have shown that HPPD can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
HPPD has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It also has a wide range of potential applications in various fields, which makes it a valuable tool for scientific research. However, the synthesis of HPPD is a complex process that requires specialized equipment and expertise. It is also a toxic compound that requires careful handling and disposal.
Future Directions
There are several future directions for the study of HPPD. One area of research is the development of new drugs based on the structure of HPPD. Another area of research is the study of the mechanism of action of HPPD and its potential role in disease pathology. Additionally, there is a need for further research on the potential applications of HPPD in agriculture and material science. Overall, HPPD is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Scientific Research Applications
HPPD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPPD has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, HPPD has been used as a herbicide to control weeds in crops such as corn and soybeans. It has also been studied for its potential use in developing new insecticides. In material science, HPPD has been used to develop new materials with unique properties such as high thermal stability and electrical conductivity.
properties
IUPAC Name |
6-methyl-5H-pyrrolo[3,4-c]pyridine-1,3,4-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-3-2-4-5(7(12)9-3)8(13)10-6(4)11/h2H,1H3,(H,9,12)(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJIXWFJTHGCBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181009 | |
Record name | 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione | |
CAS RN |
26413-69-4 | |
Record name | 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026413694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC129783 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-6-METHYL-1H-PYRROLO(3,4-C)PYRIDINE-1,3(2H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF7Q9Y6R0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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